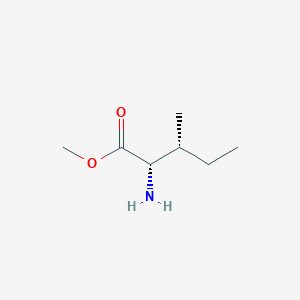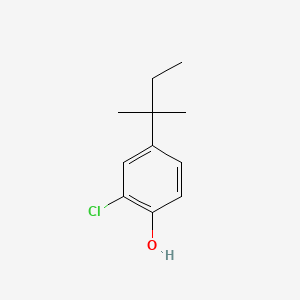
Tri(Propylene Glycol) Butyl Ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tri(Propylene Glycol) Butyl Ether is a chemical compound with the molecular formula C13H28O4 and a molecular weight of 248.36 g/mol . It is also known by other names such as Tripropylene Glycol n-Butyl Ether and Tripropylene Glycol Monobutyl Ether . This compound is a colorless to yellow liquid with a mild odor and is commonly used as a solvent in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tri(Propylene Glycol) Butyl Ether can be synthesized through a multi-step process:
Reaction of 1,3-Butanediol with Propionic Anhydride: This step produces Propylene Glycol Butyrate.
Reaction of Propylene Glycol Butyrate with Hydrogen Chloride: This step results in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound typically involves the reaction of propylene oxide with butanol in the presence of a catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Tri(Propylene Glycol) Butyl Ether undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of aldehydes and carboxylic acids.
Reduction: This reaction can produce alcohols.
Substitution: This reaction can result in the formation of ethers and esters.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromic acid .
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride .
Substitution: Common reagents include alkyl halides and acid chlorides .
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers and esters.
Scientific Research Applications
Tri(Propylene Glycol) Butyl Ether has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Tri(Propylene Glycol) Butyl Ether involves its ability to act as a solvent, facilitating the dissolution of various substances . It interacts with molecular targets such as lipids and proteins , enhancing the solubility and stability of compounds . The pathways involved include hydrophobic interactions and hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
- Di(Propylene Glycol) Butyl Ether
- Mono(Propylene Glycol) Butyl Ether
- Triethylene Glycol Monobutyl Ether
Uniqueness
Tri(Propylene Glycol) Butyl Ether is unique due to its higher molecular weight and longer chain length , which provide it with enhanced solvency and lower volatility compared to similar compounds . This makes it particularly useful in applications requiring high boiling points and low evaporation rates .
Properties
IUPAC Name |
3-[3-(3-butoxypropoxy)propoxy]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O4/c1-2-3-8-15-10-5-12-17-13-6-11-16-9-4-7-14/h14H,2-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSDFXGXUGCLSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCCOCCCOCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2,4-dichlorophenyl)methoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B7770296.png)











